![molecular formula C14H18N4O4 B12837393 (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid is a complex organic compound that features a pyrazolopyridine moiety attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid typically involves multiple steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group during subsequent reactions. This is usually achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Coupling with the Amino Acid Backbone: The protected pyrazolopyridine is then coupled with an amino acid derivative, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolopyridine ring, especially if halogenated derivatives are used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its potential as a ligand for various biological targets.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals and advanced materials, benefiting from its structural complexity and functional group diversity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazolopyridine moiety is known for its ability to interact with various biological targets, potentially inhibiting or activating pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid: Lacks the Boc protecting group, which may affect its reactivity and stability.
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid: The enantiomer of the compound , which may have different biological activity.
2-Amino-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid: Lacks the Boc group and may have different solubility and reactivity profiles.
Uniqueness
The presence of the Boc protecting group in (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid provides unique advantages in synthetic chemistry, allowing for selective deprotection and further functionalization. Its specific stereochemistry (S-enantiomer) also plays a crucial role in its biological activity, potentially offering higher specificity and potency compared to its racemic or R-enantiomer counterparts.
Properties
Molecular Formula |
C14H18N4O4 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazolo[3,4-b]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)18-11-9(7-17-18)4-8(6-16-11)5-10(15)12(19)20/h4,6-7,10H,5,15H2,1-3H3,(H,19,20)/t10-/m0/s1 |
InChI Key |
GXPVYRJCXWIUQY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C[C@@H](C(=O)O)N)C=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)CC(C(=O)O)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


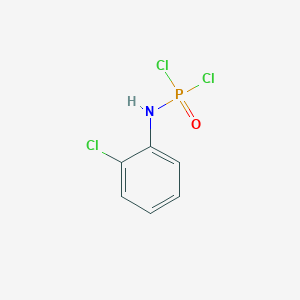
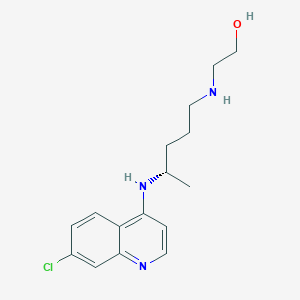

![3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B12837329.png)

![2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12837346.png)
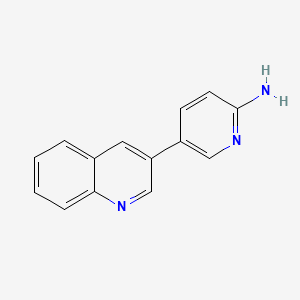
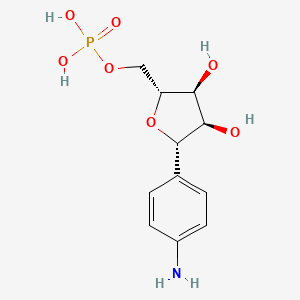
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
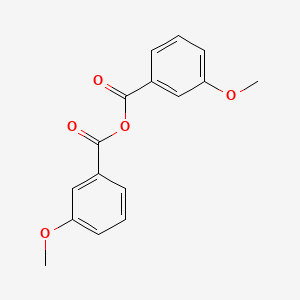
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)

